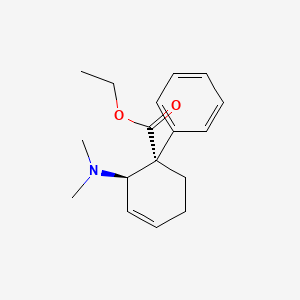
Dextilidine
Vue d'ensemble
Description
Dextilidine is an organic compound classified as an aralkylamine. It is a derivative of ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate. This compound is known for its role as an opioid analgesic, which means it is used to relieve pain by acting on the opioid receptors in the brain .
Applications De Recherche Scientifique
Dextilidine has several scientific research applications, including:
Chemistry: Used as a model compound in studying the reactivity and synthesis of aralkylamines.
Biology: Investigated for its effects on opioid receptors and its potential as a pain-relieving agent.
Medicine: Explored for its analgesic properties and potential therapeutic applications in pain management.
Industry: Utilized in the development of new analgesic drugs and in the study of opioid receptor interactions
Mécanisme D'action
Target of Action
Dextilidine, also known as Tilidine, is an opioid analgesic . The primary targets of this compound are the opiate receptors in the central and peripheral nervous systems . These receptors play a crucial role in suppressing pain perception and transmission .
Mode of Action
This compound interacts with its targets, the opiate receptors, resulting in the suppression of pain perception and transmission . It is the (1S,2R)-isomer (this compound) that is responsible for its analgesic activity . .
Biochemical Pathways
As a prodrug, Tilidine is converted by the liver to the active analgesic, nortilidine . Virtually all of the opioid activity resides in the (1S,2R) isomer, i.e., the isomer derived from this compound . The downstream effects of these pathways primarily involve the suppression of pain signals.
Pharmacokinetics
As a prodrug, Tilidine is metabolized in the liver to produce the active analgesic, nortilidine
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of pain perception and transmission . By interacting with opiate receptors in the central and peripheral nervous systems, this compound helps to alleviate pain .
Action Environment
It is known that various factors, such as the patient’s overall health, liver function (since tilidine is metabolized in the liver to produce the active analgesic, nortilidine ), and the presence of other drugs, can potentially influence the action and efficacy of this compound.
Analyse Biochimique
Biochemical Properties
Dextilidine plays a significant role in biochemical reactions as an opioid analgesic. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction is with the liver enzymes CYP3A4 and CYP2C19, which metabolize this compound into its active form, nortilidine . This interaction is crucial for the conversion of this compound into its pharmacologically active form. Additionally, this compound interacts with opioid receptors in the central nervous system, leading to its analgesic effects .
Cellular Effects
This compound influences various types of cells and cellular processes. It primarily affects neuronal cells by binding to opioid receptors, which are G-protein coupled receptors. This binding inhibits adenylate cyclase activity, reducing the production of cyclic AMP (cAMP) and leading to decreased neuronal excitability . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the release of neurotransmitters such as dopamine, serotonin, and norepinephrine .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to nortilidine, which then binds to opioid receptors in the brain and spinal cord . This binding inhibits the release of neurotransmitters and reduces the perception of pain. This compound also acts as a competitive inhibitor of the enzyme adenylate cyclase, leading to decreased levels of cAMP . This reduction in cAMP levels results in the inhibition of protein kinase A (PKA) and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is rapidly metabolized in the liver, with its active metabolite, nortilidine, having a half-life of approximately 3-5 hours . The stability of this compound is influenced by factors such as temperature and pH, with degradation occurring more rapidly under acidic conditions . Long-term effects on cellular function include potential tolerance and dependence due to chronic exposure to the drug .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound produces analgesic effects without significant adverse effects . At higher doses, this compound can cause respiratory depression, sedation, and potential toxicity . Threshold effects observed in studies include the development of tolerance and physical dependence with prolonged use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the liver enzymes CYP3A4 and CYP2C19 to form nortilidine . This active metabolite is further metabolized to bisnortilidine . The metabolic flux of this compound involves the conversion of the parent compound to its active and inactive metabolites, which are then excreted in the urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution throughout the body . This compound’s localization and accumulation are influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum of liver cells, where it undergoes metabolic conversion . This compound’s activity and function are influenced by its localization, with the active metabolite nortilidine exerting its effects on opioid receptors in the brain and spinal cord . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dextilidine is synthesized through a series of chemical reactions involving the starting materials ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylateThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to isolate the final product. The production is carried out in compliance with regulatory standards to ensure the safety and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dextilidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted analogs .
Comparaison Avec Des Composés Similaires
Tilidine: A racemate comprising equimolar amounts of dextilidine and its enantiomer, ent-dextilidine.
Nortilidine: The active metabolite of this compound, responsible for its analgesic effects.
Comparison: this compound is unique in its stereochemistry, with specific configurations at the carbon atoms bearing the phenyl and dimethylamino groups. This stereochemistry is crucial for its conversion to the active form, nortilidine, which exhibits the desired analgesic properties. Compared to tilidine, this compound is more specific in its action due to its defined stereochemistry .
Propriétés
Numéro CAS |
51931-66-9 |
|---|---|
Formule moléculaire |
C17H23NO2 |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1 |
Clé InChI |
WDEFBBTXULIOBB-DOTOQJQBSA-N |
SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |
SMILES isomérique |
CCOC(=O)[C@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |
Key on ui other cas no. |
20380-58-9 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1206301.png)
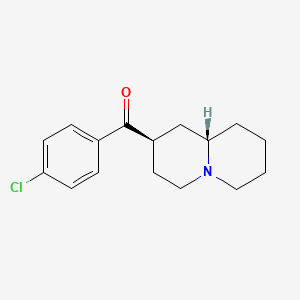
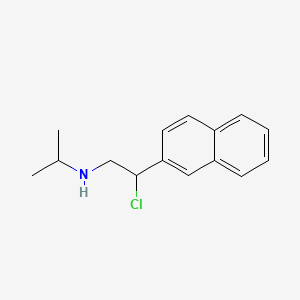

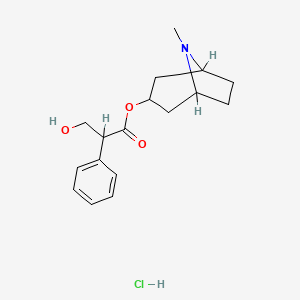

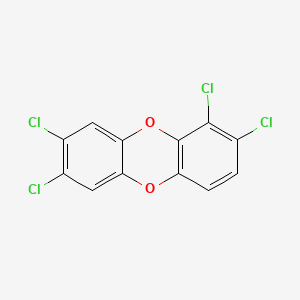



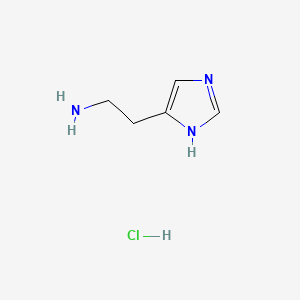
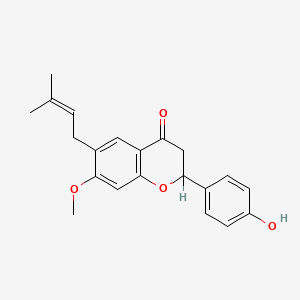
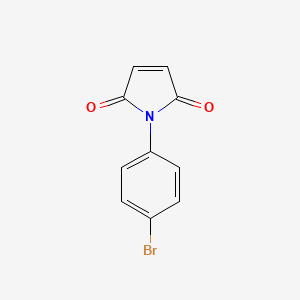
![2-[(2,6-dichlorophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B1206324.png)
